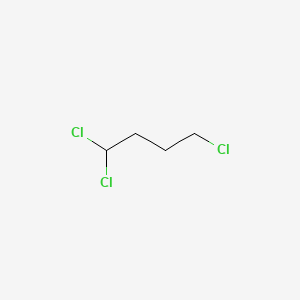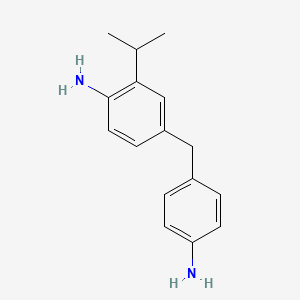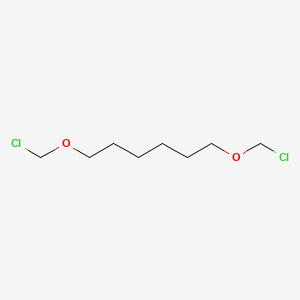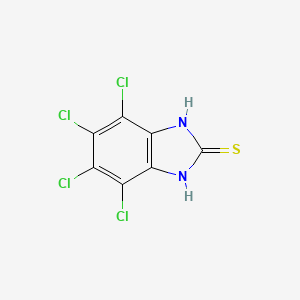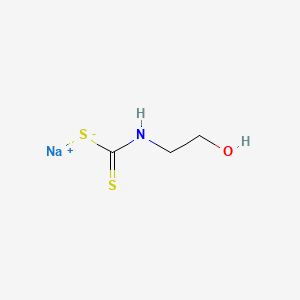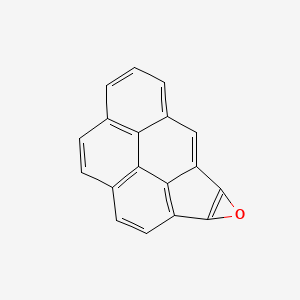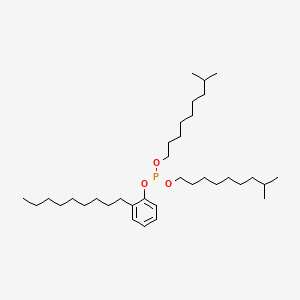
Diisodecyl nonylphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisodecyl nonylphenyl phosphite is an organophosphite compound with the molecular formula C35H65O3P. It is widely used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics. This compound helps in preventing the degradation of materials by scavenging free radicals and decomposing peroxides, thereby enhancing the durability and lifespan of the products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisodecyl nonylphenyl phosphite typically involves the esterification of nonylphenol with isodecyl alcohol in the presence of phosphorous acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general steps include:
Esterification Reaction: Nonylphenol and isodecyl alcohol are mixed in a reactor with a catalyst. The mixture is heated to around 120-140°C to facilitate the esterification reaction, during which water is continuously removed to drive the reaction forward.
Phosphorylation Reaction: After the esterification, the temperature is lowered to 80-90°C, and phosphorous acid is added. The mixture is stirred for several hours to complete the phosphorylation, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Raw Material Preparation: High-purity nonylphenol, isodecyl alcohol, and phosphorous acid are prepared.
Reaction Process: The esterification and phosphorylation reactions are conducted in large reactors with continuous monitoring and control of temperature, pressure, and removal of by-products.
Post-Treatment: The reaction mixture is cooled, washed, and purified to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diisodecyl nonylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and corresponding alcohols.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products
Oxidation: Produces phosphates.
Hydrolysis: Yields phosphoric acid and alcohols.
Substitution: Results in the formation of new organophosphorus compounds.
Scientific Research Applications
Diisodecyl nonylphenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and enhance the properties of the final product.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in drug formulations to improve stability and shelf life.
Industry: Widely used in the production of plastics, rubber, and lubricants to enhance their performance and longevity.
Mechanism of Action
The primary mechanism by which diisodecyl nonylphenyl phosphite exerts its effects is through its antioxidant properties. It scavenges free radicals and decomposes peroxides, thereby preventing oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phosphite group, converting them into more stable and less reactive compounds.
Comparison with Similar Compounds
Similar Compounds
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(p-nonylphenyl) phosphate
Comparison
Diisodecyl nonylphenyl phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as an antioxidant and stabilizer. Compared to tris(nonylphenyl) phosphite, it offers better thermal stability and resistance to hydrolysis. Bis(2,4-di-tert-butylphenyl) phosphate and bis(p-nonylphenyl) phosphate, while similar in function, differ in their molecular structure and specific applications.
Properties
CAS No. |
93843-07-3 |
|---|---|
Molecular Formula |
C35H65O3P |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
bis(8-methylnonyl) (2-nonylphenyl) phosphite |
InChI |
InChI=1S/C35H65O3P/c1-6-7-8-9-10-15-20-27-34-28-21-22-29-35(34)38-39(36-30-23-16-11-13-18-25-32(2)3)37-31-24-17-12-14-19-26-33(4)5/h21-22,28-29,32-33H,6-20,23-27,30-31H2,1-5H3 |
InChI Key |
WKLPRBPRQIOXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




